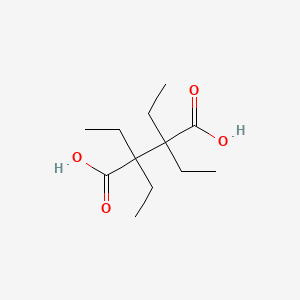
Didodecyloxostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyloxostannane is an organotin compound with the molecular formula C24H50OSn and a molecular weight of 473.36 g/mol It is characterized by the presence of two dodecyl groups attached to a tin atom, which is also bonded to an oxygen atom
Preparation Methods
The synthesis of didodecyloxostannane typically involves the reaction of dodecylmagnesium bromide with tin(IV) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
2 C12H25MgBr+SnCl4→(C12H25)2SnO+2 MgBrCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Didodecyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The dodecyl groups can be substituted by other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields tin dioxide .
Scientific Research Applications
Didodecyloxostannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of tin-based catalysts and stabilizers for plastics.
Mechanism of Action
The mechanism by which didodecyloxostannane exerts its effects is primarily through its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the observed biological activities .
Comparison with Similar Compounds
Didodecyloxostannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its antifouling properties, but also highly toxic to marine life.
Triphenyltin hydroxide: Used as a pesticide, with significant environmental impact.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Compared to these compounds, this compound offers a unique balance of reactivity and stability, making it suitable for specific applications where other organotin compounds may not be ideal .
Properties
CAS No. |
2273-48-5 |
|---|---|
Molecular Formula |
C24H50OSn |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
didodecyl(oxo)tin |
InChI |
InChI=1S/2C12H25.O.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;/h2*1,3-12H2,2H3;; |
InChI Key |
NXMNIHPHNSDPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Sn](=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


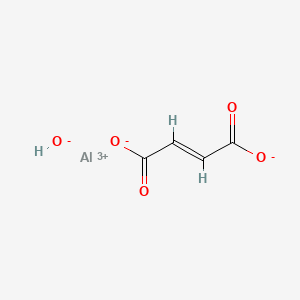
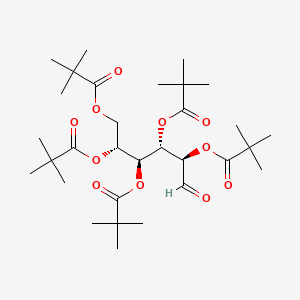
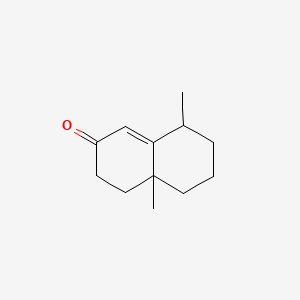
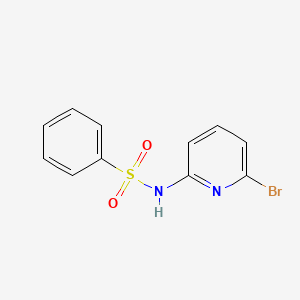
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
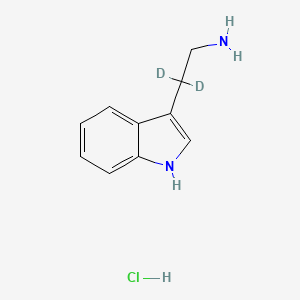
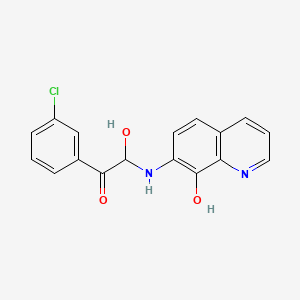

![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
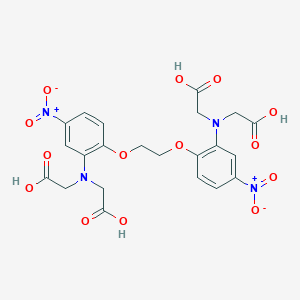
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

